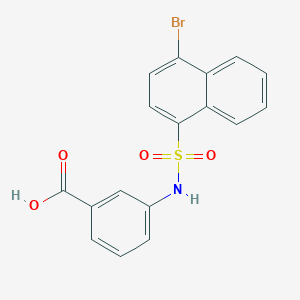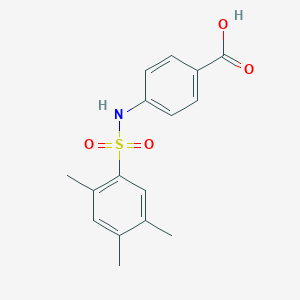
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BEMT, and it has been found to have various applications in the field of pharmaceuticals.
作用机制
BEMT acts as a positive allosteric modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in neuronal excitability, which is responsible for the anticonvulsant and anxiolytic effects of BEMT.
Biochemical and physiological effects:
BEMT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of GABA(A) receptors, resulting in a decrease in neuronal excitability. This leads to a reduction in seizures and anxiety. BEMT has also been found to have sedative effects and can cause drowsiness in some individuals.
实验室实验的优点和局限性
BEMT has several advantages for lab experiments. It has a high potency and selectivity for GABA(A) receptors, making it an ideal ligand for studying the effects of GABA(A) receptor modulation. BEMT is also readily available and relatively inexpensive, making it accessible to researchers. However, BEMT has limitations in lab experiments as it can have off-target effects and can cause sedation, which can affect the results of experiments.
未来方向
There are several future directions for the use of BEMT in scientific research. One direction is the development of new drugs for the treatment of epilepsy and anxiety disorders. BEMT can be used as a lead compound for the development of new drugs that have improved efficacy and fewer side effects. Another direction is the study of the effects of BEMT on other neurotransmitter systems, such as the dopamine and serotonin systems. This can provide insights into the potential use of BEMT in the treatment of other psychiatric disorders. Additionally, the development of new synthetic methods for BEMT can improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has various applications in scientific research, particularly in the field of pharmaceuticals. Its mechanism of action involves the modulation of GABA(A) receptors, resulting in anticonvulsant and anxiolytic effects. BEMT has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of BEMT involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis of BEMT is p-tert-butylbenzenesulfonyl chloride, which is reacted with 2-methoxyethylamine to form the intermediate product, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide. The intermediate product is then purified through recrystallization to obtain the final product, BEMT.
科学研究应用
BEMT has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been used as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. BEMT has also been found to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, BEMT has been used in the development of new drugs for the treatment of anxiety and other psychiatric disorders.
属性
产品名称 |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H21NO3S |
分子量 |
271.38 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(15,16)14-9-10-17-4/h5-8,14H,9-10H2,1-4H3 |
InChI 键 |
PKIZMOZAMQCGLU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)







